Prion Protein 106-126 is typically synthesized using solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides. The synthesis involves coupling protected amino acids sequentially, followed by deprotection steps to yield the final peptide product .
The purity and yield of synthesized Prion Protein 106-126 can be assessed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. These analytical methods ensure that the synthesized peptide meets the required specifications for subsequent biological studies .
Prion Protein 106-126 undergoes various chemical reactions that lead to its aggregation into amyloid fibrils. These reactions include:
Understanding these reactions is essential for elucidating how this peptide contributes to neurodegenerative processes.
The mechanism by which Prion Protein 106-126 exerts its neurotoxic effects involves several pathways:
These processes highlight the multifaceted role of Prion Protein 106-126 in prion disease pathogenesis.
Prion Protein 106-126 exhibits several notable physical and chemical properties:
These properties are crucial for its behavior in biological systems and its interactions with other biomolecules.
Prion Protein 106-126 serves as a valuable research tool in various scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4